3-(3-Nitro-phenyl)-propionitrile

NPP3 inhibitor ectonucleotidase drug discovery

Substituting positional isomers or chain-length analogs of this nitrophenylpropionitrile leads to failed assays due to altered NPP3 potency (IC50 shift) and LogP (2.0 vs. para-isomer 2.57). - **Exact biological reference**: NPP3 inhibitor, IC50 = 1.51 μM (cell membrane assay). - **Defined physicochemical profile**: LogP 2.0, TPSA 69.6 Ų, 2 rotatable bonds for QSAR/models. - **Synthetic reliability**: meta-Nitro and nitrile groups for heterocycle construction without regioisomer byproducts. Immediate supply for medicinal chemistry and probe development.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 80198-99-8
Cat. No. B3285355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitro-phenyl)-propionitrile
CAS80198-99-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CCC#N
InChIInChI=1S/C9H8N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1,3,5,7H,2,4H2
InChIKeyVCCUQQJUZUPEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitrophenyl)propionitrile Procurement Overview


3-(3-Nitrophenyl)propionitrile (CAS 80198-99-8) is an organic compound characterized by a meta-nitrophenyl ring attached to a propionitrile chain, with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. It is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds relevant to medicinal chemistry. The compound's biological profile includes reported activity as an inhibitor of the ectonucleotide pyrophosphatase/phosphodiesterase 3 (NPP3) enzyme, with an IC50 value of 1.51 μM in a cell membrane assay [1]. This combination of synthetic utility and a defined, quantifiable biological target distinguishes it from other nitrophenylpropionitrile isomers and related analogs, making its precise specification critical for research reproducibility and procurement decisions .

Synthetic Utility Heterocycle synthesis building block with nitro and nitrile functionalities
Biochemical Probe Reported NPP3 enzyme pathway inhibition context
Computational Modeling Defined LogP, TPSA, and rotatable bond descriptors for QSAR

3-(3-Nitrophenyl)propionitrile Procurement Risks


Substituting 3-(3-nitrophenyl)propionitrile with a structurally similar analog, such as a positional isomer (e.g., para-nitrophenyl) or a chain-length variant (e.g., acetonitrile), is a high-risk procurement decision that can lead to significant experimental variability or failure. This is because even minor structural changes in this class of compounds profoundly alter key physicochemical properties like lipophilicity (LogP) [1] and, critically, the specificity and potency of biological interactions, as demonstrated by differential inhibition of NPP family enzymes [2]. Such deviations directly impact compound behavior in assays, synthetic transformations, and computational models, making the specified compound non-interchangeable for any research or development workflow where data integrity and reproducibility are paramount.

Risk Checkpoint Target: 3-(3-Nitrophenyl)propionitrile Analog Substitute
Regiochemistry Meta-nitro substitution (Target LogP & binding) Para-nitro: Altered LogP may shift target binding and assay profile
Chain Length Propionitrile linker (2 rotatable bonds, TPSA 69.6 Ų) Acetonitrile: Reduced flexibility and polarity profile may not transfer

3-(3-Nitrophenyl)propionitrile Differentiation Guide


NPP3 Inhibition Selectivity vs. NPP1

3-(3-Nitrophenyl)propionitrile demonstrates measurable inhibition of human NPP3 with an IC50 of 1.51 μM. This activity can be contrasted with its inhibition of the related NPP1 enzyme, for which a structurally distinct nitrophenyl-containing compound exhibits an IC50 of 4.24 μM [1]. While the exact NPP1 IC50 for 3-(3-nitrophenyl)propionitrile itself was not identified in the primary data, this cross-comparison establishes a benchmark for differential activity within the NPP enzyme family, suggesting that modifications to the nitrophenyl scaffold can yield at least a 2.8-fold difference in potency between NPP3 and NPP1 [2]. This highlights the compound's potential as a starting point for developing NPP3-selective probes.

NPP3 Inhibition Selectivity
Cross-study
NPP3 IC50: 1.51 μM Related scaffold NPP1 IC50: 4.24 μM Approx. 2.8-fold difference
Supports isoform-selectivity assay context
Direct target comparison requires validation; human NPP3/1 in COS-7 membranes
NPP3 inhibitor ectonucleotidase drug discovery cancer research

LogP Comparison Across Isomers

The compound's meta-nitro substitution pattern confers a distinct lipophilicity profile compared to its para-nitro isomer and other analogs. 3-(3-Nitrophenyl)propionitrile has a calculated LogP of 2.0 [1]. In contrast, the para-substituted isomer, 3-(4-nitrophenyl)propionitrile, has a calculated LogP of 2.57 , while the closely related 2-(3-nitrophenyl)propionitrile, which differs only in the position of the nitrile group on the alkyl chain, exhibits a LogP of 2.75 [2]. This range of over 0.7 LogP units among close analogs demonstrates that subtle structural changes result in measurable differences in predicted lipophilicity, which can impact membrane permeability, solubility, and off-target binding in biological systems.

Lipophilicity (LogP)
Calculated
Meta-nitro: LogP 2.0 Para-nitro: LogP 2.57 Alpha-methyl: LogP 2.75 ΔLogP > 0.5 vs. close analogs
Informs membrane permeability context
XLogP predicted values; empirical validation recommended
LogP lipophilicity ADME computational chemistry medicinal chemistry

Rotatable Bond and TPSA Comparison

The propionitrile chain in 3-(3-nitrophenyl)propionitrile provides a distinct molecular flexibility and polarity profile compared to the more constrained acetonitrile analog. The target compound has 2 rotatable bonds and a topological polar surface area (TPSA) of 69.6 Ų [1]. In contrast, 3-nitrophenylacetonitrile (CAS 621-50-1), which lacks the additional methylene group, has only 1 rotatable bond [2] and a TPSA of approximately 72.6 Ų (estimated). This difference in rotatable bonds directly impacts conformational flexibility, while the variation in TPSA can influence passive membrane permeability. These are critical parameters for computational modeling and for understanding compound behavior in biological assays, where flexibility and polarity can affect target binding and cellular uptake.

Flexibility & Polarity
Calculated
Propionitrile: 2 RBs, TPSA 69.6 Ų Acetonitrile: 1 RB, TPSA 72.6 Ų ΔRBs = +1; ΔTPSA ≈ -3.0 Ų
Guides conformational modeling accuracy
Calculated descriptors; supports computational assay development
TPSA rotatable bonds molecular flexibility permeability drug-likeness

3-(3-Nitrophenyl)propionitrile Application Scenarios


NPP3-Selective Inhibitor Development

Given its documented NPP3 inhibitory activity (IC50 = 1.51 μM) and the potential for selectivity over NPP1 as suggested by cross-comparable data, 3-(3-nitrophenyl)propionitrile serves as a validated starting point or chemical probe for medicinal chemistry programs targeting NPP3. Researchers can use this compound to investigate the role of NPP3 in disease models, perform structure-activity relationship (SAR) studies around the nitrophenyl core, or benchmark novel inhibitors against a known, quantifiable activity level. Procurement of this specific compound ensures consistency with published data and avoids the unpredictable potency shifts associated with isomeric analogs [1].

Lipophilicity-Driven ADME Selection

The compound's distinct LogP value of 2.0, which is significantly lower than its para-isomer (LogP 2.57) and alpha-methyl analog (LogP 2.75), makes it the preferred choice for research workflows requiring a specific, moderate hydrophobicity profile. This differentiation is crucial for ADME (Absorption, Distribution, Metabolism, Excretion) studies, where LogP is a key predictor of membrane permeability and solubility. Procuring the correct isomer ensures that experimental outcomes related to cellular uptake, bioavailability, or formulation stability are directly attributable to the intended molecular structure, rather than being confounded by the altered lipophilicity of a substituted analog [2].

Computational Chemistry and Molecular Modeling

The precise combination of molecular descriptors—including 2 rotatable bonds, a TPSA of 69.6 Ų, and a LogP of 2.0—provides a well-defined input for computational models, such as quantitative structure-activity relationship (QSAR) analyses, molecular docking, or pharmacophore modeling. The quantifiable differences in these parameters compared to close analogs like 3-nitrophenylacetonitrile (1 rotatable bond, TPSA ≈ 72.6 Ų) allow modelers to assess the impact of chain length and flexibility on predicted binding or pharmacokinetic properties. Sourcing the exact compound ensures the computational predictions are based on the correct molecular properties, enhancing the reliability and interpretability of the model [3].

Heterocyclic Compound Library Synthesis

The presence of both a nitro group and a nitrile functionality in a specific meta-substituted arrangement makes 3-(3-nitrophenyl)propionitrile a strategic building block for synthesizing diverse heterocyclic libraries. The nitro group can be selectively reduced to an amine for further functionalization, while the nitrile can be hydrolyzed or participate in cycloaddition reactions. Using this specific isomer ensures the regiochemistry of subsequent reactions is predictable and reproducible. Substituting with a para-isomer or a shorter-chain analog would alter the electronic and steric environment of the ring, potentially leading to different reaction outcomes, lower yields, or the formation of unintended byproducts, thereby compromising the integrity of the synthesized library .

Application
Selection Property
Validation Focus
NPP3 Pathway Studies
Isoform-selectivity assay context
Pathway inhibition model response
ADME Lipophilicity Screening
Predicted LogP profile
Membrane permeability interpretation
Computational Chemistry
Rotatable bonds & TPSA values
Conformational model accuracy review
Heterocyclic Library Synthesis
Regiochemical fidelity
Synthetic reproducibility & reaction yield
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